molecular formula C9H19N B020380 4-Propylcyclohexylamine CAS No. 102653-37-2

4-Propylcyclohexylamine

Cat. No.: B020380
CAS No.: 102653-37-2
M. Wt: 141.25 g/mol
InChI Key: OZUBMBIDHPBIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propylcyclohexylamine is a primary aliphatic amine.

Scientific Research Applications

  • Toxicology and Mutagenicity : 4-Hydroperoxycyclophosphamide and 2,4-tetrahydrocyclohexylamine have shown mutagenic activity and strong toxic effects on human lymphocytes, raising concerns about their therapeutic use in leukemias and lymphomas (Perocco et al., 1985).

  • Cancer Therapy : N,N-Dicyclohexylamine salt of hyperforin displays potential as a new antitumor drug, active against various cancer cell lines and inducing apoptosis in HepG2 cells (Sun et al., 2011).

  • Chemical Synthesis : A one-pot Raney Ni-based catalytic strategy effectively converts guaiacol and syringols into cyclohexylamines, with applications in fine chemicals, pharmaceuticals, and polymers (Wu et al., 2022).

  • Neurology : Newer enaminones, such as methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, show potential as safer alternatives for treating epilepsy, with the highest protective index observed (Scott et al., 1993).

  • Parkinson's Disease Research : Epoxide 4 has shown potential as a neuroprotective and neurorestorative drug for Parkinson's disease, promoting dopamine neuron survival and restoring dopaminergic innervation in the brain (Ardashov et al., 2019).

  • Psychiatric Treatment : Psilocybin and MDMA demonstrate promise as therapeutics for psychiatric disorders, potentially serving as adjuncts to psychotherapy for conditions difficult to treat with existing methods (Mithoefer et al., 2016).

Safety and Hazards

4-Propylcyclohexylamine is a flammable liquid and vapor . It is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is suspected of damaging fertility .

Future Directions

One of the future directions for 4-Propylcyclohexylamine could be its production from renewable resources. For instance, a crude bio-oil originating from the reductive catalytic fractionation of birch lignocellulose was transformed into a product mixture rich in this compound . This constitutes an interesting case of catalytic funneling and could pave the way for the sustainable production of this compound .

Properties

IUPAC Name

4-propylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-3-8-4-6-9(10)7-5-8/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUBMBIDHPBIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337778
Record name 4-Propylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102653-37-2
Record name 4-Propylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Propylcyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Propylcyclohexylamine
Reactant of Route 2
Reactant of Route 2
4-Propylcyclohexylamine
Reactant of Route 3
Reactant of Route 3
4-Propylcyclohexylamine
Reactant of Route 4
Reactant of Route 4
4-Propylcyclohexylamine
Reactant of Route 5
4-Propylcyclohexylamine
Reactant of Route 6
4-Propylcyclohexylamine
Customer
Q & A

Q1: What is the significance of synthesizing 4-propylcyclohexylamine from lignin-derived compounds?

A: The research article highlights a novel, one-pot catalytic method to convert lignin-derived guaiacols and syringols into their corresponding cyclohexylamines, including this compound []. This is significant because it provides a sustainable pathway for producing valuable chemicals like this compound from renewable biomass resources, reducing reliance on fossil fuels. [] This aligns with the principles of green chemistry and paves the way for a more sustainable chemical industry.

Q2: Can you elaborate on the specific example of this compound production from birch lignocellulose mentioned in the research?

A: The researchers successfully demonstrated the applicability of their method using crude bio-oil derived from birch lignocellulose []. This bio-oil, rich in lignin-derived compounds, was transformed into a mixture containing a significant amount of this compound. Notably, the isolated yield of this compound reached 7 wt% based on the initial lignin content []. This highlights the potential for utilizing real-world biomass sources for producing valuable chemicals like this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.